Product packaging for Amoproxan(Cat. No.:CAS No. 22661-76-3)

Amoproxan

Cat. No.: B1665377
CAS No.: 22661-76-3
M. Wt: 425.5 g/mol
InChI Key: YOKPRDAUBGOISU-UHFFFAOYSA-N
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Description

Nomenclature and Classification in Pharmaceutical Science

The identification of any pharmaceutical substance relies on a systematic nomenclature that provides clarity across scientific, regulatory, and clinical domains. pharmacologymentor.comwikipedia.org A compound typically has three main types of names: a chemical name based on its molecular structure, a nonproprietary (or generic) name, and a proprietary (or brand) name given by the manufacturer. scribd.comactascientific.com

Amoproxan is identified by the following names:

Chemical Name : The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate. nih.gov This name precisely describes its molecular structure, which is essential for chemists and researchers. scribd.com

Nonproprietary Name : The nonproprietary name is this compound (or Amoproxanum). nih.gov This is its generic identifier.

Proprietary Names : During its time on the market, this compound was sold under brand names including Mederel and Mexderel. ncats.io

Code Name : It was also known by the code CERM 730 during its development. nih.gov

In pharmaceutical science, this compound is classified as a coronary artery dilator and an anti-arrhythmic agent. ncats.io Anti-arrhythmic agents work by affecting the ion channels that control the heart's electrical activity, such as sodium, potassium, and calcium channels. nih.gov

Below is a data table summarizing the nomenclature for this compound.

Name TypeIdentifierReference
IUPAC Name[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate nih.gov
Nonproprietary NameThis compound / Amoproxanum nih.gov
Proprietary NameMederel / Mexderel ncats.io
CAS Number22661-76-3 nih.gov
Development CodeCERM 730 nih.gov

Historical Overview of this compound's Trajectory in Pharmaceutical Development

The development of this compound appears to have taken place in the mid-20th century, a period characterized by significant expansion in the pharmaceutical industry and the systematic discovery of new therapeutic agents. pharmaphorum.com Research from that era indicates this compound was studied for its action as a coronary dilator. ncats.io

Its trajectory in pharmaceutical use was ultimately short-lived. After its introduction to the market in France, reports emerged linking the drug to significant adverse effects. ncats.io Specifically, this compound was associated with cases of pellagroid skin changes and axial optic neuropathy. ncats.io These findings, documented in the early 1970s, led to the apparent withdrawal of this compound from production. ncats.io This outcome underscores the critical role of post-marketing surveillance in ensuring patient safety.

The table below highlights key points in this compound's history.

Historical AspectDescriptionReference
Intended UseCoronary artery dilator and anti-arrhythmic. ncats.io
Market LocationNotably marketed in France. ncats.io
Reported Adverse EffectsPellagroid skin changes and axial optic neuropathy. ncats.io
Market StatusApparently withdrawn from production following reports of adverse effects. ncats.io

Current Status and Significance in Contemporary Research Paradigms

In contemporary pharmaceutical research, this compound is largely considered an obsolete compound. There is no significant evidence of ongoing clinical trials or active research into its primary therapeutic applications. Its current significance is primarily historical, serving as a case study in drug development and pharmacovigilance.

Modern research often focuses on the synthesis of new derivatives of existing molecules to enhance efficacy or reduce toxicity. nih.govnih.gov However, the available scientific literature does not indicate that this compound has become a scaffold for such derivative studies. The compound remains cataloged in chemical databases like PubChem, preserving its structural and historical data for academic and archival purposes. nih.gov Its story serves as a historical marker in the evolution of safety and efficacy standards in pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO7 B1665377 Amoproxan CAS No. 22661-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPRDAUBGOISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048838
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22661-76-3
Record name Amoproxan [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022661763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoproxan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPROXAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27RL57FCYM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Advanced Structural Elucidation

Synthetic Pathways and Methodologies for Amoproxan and Related Analogues

The synthesis of this compound involves a structured, multi-step process designed to construct the molecule from readily available precursors. The methodologies employed are foundational in organic chemistry, focusing on creating the specific ether, amine, and ester linkages that define the compound's structure.

The synthesis of this compound is accomplished through a concise three-step sequence. research-solution.comarchive.org The process begins with the construction of an epoxide intermediate, which is then functionalized with a morpholine (B109124) ring. The final step involves the esterification of the resulting alcohol to yield the target compound, this compound. research-solution.com

The pathway is outlined as follows:

Epoxide Formation: The synthesis initiates with the reaction between 3-methylbutanol and epichlorohydrin (B41342), catalyzed by a Lewis acid such as boron trifluoride (BF₃), to form the intermediate epoxide, 1-(3-methylbutoxy)-2,3-epoxypropane. research-solution.comarchive.org

Amine Addition: The formed epoxide is subsequently treated with morpholine. This reaction opens the epoxide ring to produce the secondary alcohol, 1-morpholino-3-(3-methylbutoxy)-2-propanol. research-solution.comarchive.org

Esterification: The final step involves the acylation of the secondary alcohol. It is reacted with 3,4,5-trimethoxybenzoyl chloride to complete the synthesis, forming the final this compound ester. research-solution.comarchive.org

Table 1: Multi-step Synthesis of this compound

StepReactantsKey Reagent/CatalystProductReference
13-Methylbutanol, EpichlorohydrinBoron Trifluoride (BF₃)1-(3-Methylbutoxy)-2,3-epoxypropane research-solution.comarchive.org
21-(3-Methylbutoxy)-2,3-epoxypropane, Morpholine-1-Morpholino-3-(3-methylbutoxy)-2-propanol research-solution.comarchive.org
31-Morpholino-3-(3-methylbutoxy)-2-propanol, 3,4,5-Trimethoxybenzoyl chloride-This compound research-solution.comarchive.org

The synthesis of this compound is built upon several fundamental organic reactions:

Lewis Acid-Catalyzed Epoxide Formation: The initial step utilizes epichlorohydrin, a bifunctional molecule, to create a more complex epoxide. The reaction with 3-methylbutanol is facilitated by a Lewis acid (BF₃), which activates the epoxide ring of epichlorohydrin for nucleophilic attack by the alcohol.

Amination/Alkylation: The second step is a classic example of nucleophilic ring-opening of an epoxide. Morpholine, a secondary amine, acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. youtube.com This results in the simultaneous formation of a C-N bond (amination) and a hydroxyl group. This type of reaction, where an amine attacks an electrophilic carbon, is a form of N-alkylation.

Esterification: The final step is an acylation reaction to form an ester. The hydroxyl group of the alcohol intermediate (1-morpholino-3-(3-methylbutoxy)-2-propanol) attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzoyl chloride, displacing the chloride leaving group to form the final ester linkage of this compound. research-solution.comarchive.org

Modern strategies that could be applied include:

Flow Chemistry: Transitioning the synthesis from traditional batch processing to a continuous flow system could lead to significant improvements. lboro.ac.uk Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can increase yield, reduce reaction times, and enhance safety. lboro.ac.uk For instance, optimizing temperature and residence time in a flow reactor for the Hantzsch thiazole (B1198619) synthesis has been shown to increase isolated yields to 95%. lboro.ac.uk

Reagent and Catalyst Selection: The choice of reagents can impact purity. For reductive amination processes, for example, using a mild reducing agent like sodium cyanoborohydride is crucial as it selectively reduces the iminium ion intermediate without affecting the starting carbonyl groups. youtube.com In the this compound synthesis, careful selection of the base or solvent in the esterification step could minimize side reactions and simplify purification.

Work-up and Purification: Implementing modern purification techniques is vital. The use of resin-bound agents or scavengers can help remove unreacted reagents and by-products, simplifying the purification process and avoiding resource-intensive methods like column chromatography. beilstein-journals.org

The selection of starting materials for the this compound synthesis is guided by their commercial availability and chemical suitability for the planned transformations.

3-Methylbutanol (Isoamyl alcohol): This provides the isoamyloxy side chain of the molecule. research-solution.comarchive.org

Epichlorohydrin: A key building block that contains both a reactive epoxide ring and a chlorine atom, making it a versatile precursor in many syntheses. research-solution.com

Morpholine: This cyclic secondary amine is incorporated directly into the structure to form the morpholine-ethanol backbone. research-solution.comarchive.org

3,4,5-Trimethoxybenzoyl chloride: This acid chloride is the acylating agent that attaches the trimethoxybenzoyl moiety, a common feature in various pharmacologically active molecules. research-solution.com

Boron Trifluoride (BF₃): Used as a Lewis acid catalyst in the first step to promote the reaction between the alcohol and epichlorohydrin. research-solution.com

Advanced Spectroscopic and Chromatographic Methods for Structural Characterization

Confirming the identity and purity of a synthesized compound like this compound is critically dependent on modern analytical methods. Spectroscopic techniques provide detailed information about the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. nih.gov Both ¹H and ¹³C NMR would be employed to confirm that the target molecule has been successfully synthesized. mdpi.com

¹H NMR: A proton NMR spectrum of this compound would provide a wealth of information. It would confirm the presence of all key structural motifs through characteristic chemical shifts and splitting patterns. For example, distinct signals would be expected for the aromatic protons on the trimethoxybenzoyl ring, the three methoxy (B1213986) groups (-OCH₃), the protons of the morpholine ring, the protons on the carbon backbone adjacent to the ether and ester oxygens, and the protons of the isoamyl group, including the characteristic doublet for the terminal methyl groups. mdpi.com

¹³C NMR: A carbon NMR spectrum would complement the proton data by showing a distinct signal for each unique carbon atom in the molecule. This would verify the total number of carbons and confirm the presence of key functional groups, such as the carbonyl carbon of the ester (around 165-175 ppm), the aromatic carbons, and the carbons of the morpholine and isoamyloxy chains.

2D NMR Techniques: For complete structural assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used. A COSY spectrum would establish the connectivity between adjacent protons (e.g., within the propanol (B110389) backbone), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, providing definitive proof of the assembled structure. mdpi.com These advanced techniques are crucial for confirming the regiochemistry of the reactions, such as ensuring the morpholine group added to the correct position on the epoxide ring.

Mass Spectrometry (MS) Techniques for Structural Confirmation

High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of this compound (C₂₂H₃₅NO₇). researchgate.net The expected exact mass would be a key identifier.

Electron ionization (EI) mass spectrometry would likely lead to extensive fragmentation. The molecular ion peak (M⁺) at m/z 425.24 could be observed, though it might be weak due to the molecule's lability. Key fragmentation patterns can be predicted based on the functional groups present:

Alpha-cleavage adjacent to the nitrogen atom of the morpholine ring is a highly probable fragmentation pathway. This would result in the formation of a stable morpholinomethyl cation or related fragments.

Cleavage of the ester bond would be another major fragmentation route, leading to ions corresponding to the 3,4,5-trimethoxybenzoyl moiety (m/z 195) and the protonated amino alcohol portion.

Electrospray ionization (ESI), a softer ionization technique, would be more likely to show a prominent protonated molecule [M+H]⁺ at m/z 426.25. Tandem mass spectrometry (MS/MS) of this precursor ion would provide further structural confirmation by inducing characteristic fragmentation.

Predicted Mass Spectrometry Data for this compound

Technique Predicted Ion m/z (Theoretical) Significance
HRMS (ESI) [M+H]⁺ 426.2486 Confirms elemental composition.
MS (EI) [C₁₀H₉O₅]⁺ 211.04 Fragment corresponding to the trimethoxybenzoyl cation.
MS (EI) [C₉H₁₉NO₂]⁺ 173.14 Fragment corresponding to the amino alcohol backbone.
MS (EI) [C₅H₁₀NO]⁺ 100.08 Fragment from cleavage of the morpholine ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

While an experimental Infrared (IR) spectrum for this compound is not publicly available, its structure allows for the prediction of characteristic absorption bands that would be used for its identification and functional group analysis.

The IR spectrum of this compound would be expected to display a combination of peaks characteristic of its ester, ether, morpholine, and aromatic functionalities.

C=O Stretch (Ester): A strong absorption band is expected in the region of 1725-1705 cm⁻¹ corresponding to the stretching vibration of the carbonyl group in the trimethoxybenzoate ester.

C-O Stretch (Ester and Ether): Multiple strong bands would be present in the fingerprint region, typically between 1300-1000 cm⁻¹. These would arise from the C-O stretching vibrations of the ester group and the ether linkages (both the isoamyloxy group and the morpholine ring).

Aromatic C-H and C=C Stretches: The trimethoxy-substituted benzene (B151609) ring would show C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The numerous methylene (B1212753) and methyl groups in the isoamyl and propanolamine (B44665) backbone would result in strong C-H stretching vibrations in the 2960-2850 cm⁻¹ range.

C-N Stretch (Morpholine): The stretching vibration of the C-N bonds within the morpholine ring typically appears in the 1250-1020 cm⁻¹ region, often overlapping with C-O stretches.

Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ester Carbonyl C=O Stretch 1725 - 1705 Strong
Aromatic Ring C=C Stretch 1600 - 1450 Medium to Weak
Aliphatic C-H C-H Stretch 2960 - 2850 Strong
Ether/Ester C-O Stretch 1300 - 1000 Strong, Multiple Bands
Aromatic C-H C-H Stretch >3000 Medium to Weak
Morpholine C-N Stretch 1250 - 1020 Medium

Stereochemical Considerations and Isomer Characterization in this compound Synthesis

This compound possesses a single chiral center at the second carbon of the propan-2-yl backbone, the carbon to which the 3,4,5-trimethoxybenzoyloxy group is attached. researchgate.net The presence of this stereocenter means that this compound can exist as a pair of enantiomers: (R)-Amoproxan and (S)-Amoproxan.

Available information indicates that this compound is a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. e3s-conferences.org The synthesis of a single enantiomer would require either a stereoselective synthesis or the resolution of the racemic mixture.

A stereoselective synthesis would involve the use of a chiral starting material or a chiral catalyst to favor the formation of one enantiomer over the other. For example, starting from a chiral epoxide or a chiral amino acid derivative could introduce the desired stereochemistry into the propanolamine backbone.

Alternatively, resolution of the racemic mixture could be achieved through several methods:

Diastereomeric Salt Formation: Reacting the racemic this compound, which is basic due to the morpholine nitrogen, with a chiral acid would form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. uobaghdad.edu.iq The enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

The characterization of the individual isomers would require techniques that are sensitive to chirality, such as polarimetry to measure the optical rotation, or chiral chromatography. The absolute configuration of each enantiomer would need to be determined, potentially through X-ray crystallography of a suitable derivative or by correlation to a known chiral standard.

Pharmacological Research and Mechanism of Action

Molecular Targets and Receptor Interaction Profiles

Amoproxan's mechanism of action involves its engagement with key receptors, particularly those belonging to the G-protein coupled receptor superfamily.

G-Protein Coupled Receptor (GPCR) Modulatory Activity

This compound is categorized as a pharmacological agent that targets G-protein coupled receptors (GPCRs). evitachem.com GPCRs constitute a large family of cell surface receptors that play a crucial role in transducing extracellular signals into intracellular responses, thereby regulating a wide array of physiological processes. nih.govmdpi.com The modulation of GPCR activity is a well-established strategy in drug development. GPCRs can signal through various pathways, including G protein-dependent and β-arrestin-dependent cascades. mdpi.com The ability of a ligand to preferentially activate one pathway over another, known as biased agonism, can lead to distinct functional outcomes and potentially improved therapeutic profiles. mdpi.com

Specific Agonist Activity at the Mas Receptor

A key aspect of this compound's molecular targeting is its specific focus on the Mas receptor. evitachem.com The Mas receptor (MAS1) is a G protein-coupled receptor that is physiologically activated by angiotensin-(1-7) (Ang-(1-7)). merckmillipore.comnih.gov This receptor is an integral component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis. merckmillipore.comnih.govgoogle.com This protective axis counterbalances the effects of the classical RAS pathway, which is associated with vasoconstriction, inflammation, and fibrosis. merckmillipore.comnih.gov Agonist binding to the Mas receptor, as observed with compounds like this compound, initiates a cascade of intracellular signaling events. merckmillipore.com

Ligand-Receptor Binding Kinetics and Affinity Studies

Ligand-receptor binding kinetics and affinity studies are fundamental in understanding the strength and duration of a drug's interaction with its target. Binding affinity is typically quantified by the equilibrium dissociation constant (KD), which represents the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity. researchgate.netepdf.pub

Beyond equilibrium affinity, kinetic parameters such as the association rate constant (kon) and the dissociation rate constant (koff) provide insights into how quickly a ligand binds to and dissociates from its receptor, respectively. researchgate.netebi.ac.ukgoogleapis.com These kinetic rates can significantly influence a drug's efficacy and selectivity in vivo. ebi.ac.ukgoogleapis.comechemi.com While this compound is recognized for its Mas receptor agonist activity, specific numerical data regarding its KD, kon, or koff values for the Mas receptor were not explicitly detailed in the available research findings. However, such studies are crucial for a comprehensive understanding of its pharmacological profile.

Intracellular Signaling Pathways Modulation

The interaction of this compound with its molecular targets leads to the modulation of critical intracellular signaling pathways, contributing to its observed physiological effects.

Activation of Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathways

The binding of Mas receptor agonists, including this compound, has been shown to activate downstream signaling cascades, notably the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway. evitachem.com The PI3K/Akt pathway is a pivotal intracellular signaling pathway involved in regulating essential cellular functions such as cell survival, proliferation, migration, and differentiation. Activation of this pathway can be initiated by various stimuli, including the engagement of G protein-coupled receptors. The activation of PI3K/Akt by Mas receptor agonists contributes to beneficial physiological responses, such as anti-fibrotic actions. evitachem.com

Regulation of Nitric Oxide Production

A significant effect of Mas receptor activation by this compound is the enhancement of nitric oxide (NO) production. evitachem.commerckmillipore.comnih.gov This occurs through the increased activity of endothelial nitric oxide synthase (eNOS). evitachem.comnih.gov Nitric oxide is a crucial signaling molecule known for its potent vasodilatory properties, which contribute to the relaxation of blood vessels and a reduction in blood pressure. evitachem.commerckmillipore.com The promotion of NO synthesis by Mas receptor agonists is a key mechanism underlying their cardiovascular protective effects, including vasodilation, anti-inflammatory effects, and improved endothelial function. merckmillipore.com

Influence on Gene Expression and Cellular Processes

Modulation of Fibrosis-Related Gene Expression

Specific studies or findings directly linking this compound to the modulation of fibrosis-related gene expression have not been identified in the conducted research. Research on fibrosis often explores various compounds and their effects on gene pathways involved in extracellular matrix deposition and tissue remodeling. However, this compound's role in this specific area remains uncharacterized in accessible scientific literature. nih.govthno.orgfrontiersin.orgmdpi.comamegroups.orgfrontiersin.orgplos.orgjci.org

Upregulation of Connective Tissue Growth Factor (CTGF) and Impact on Collagen Synthesis

There is no direct evidence in the available scientific literature that demonstrates this compound's ability to upregulate Connective Tissue Growth Factor (CTGF) or its subsequent impact on collagen synthesis. CTGF (also known as CCN2) is a multifunctional protein critical in various biological processes, including cell adhesion, migration, proliferation, angiogenesis, skeletal development, and tissue wound repair, and is significantly implicated in fibrotic diseases and certain cancers. mdpi.comfrontiersin.orgnih.govelifesciences.orgcloud-clone.com While CTGF is known to promote collagen synthesis, particularly in the context of fibrosis, this compound's interaction with this pathway has not been documented. nih.govnih.gov

Comprehensive Pharmacodynamic Profiling and Biochemical Reaction Analysis

Comprehensive pharmacodynamic profiling and detailed biochemical reaction analyses specifically for this compound, beyond its general classification as a coronary artery dilator and anti-arrhythmic, are not extensively documented in publicly accessible scientific databases concerning its precise molecular interactions and metabolic pathways. ncats.io

Interaction with Adenylic Derivatives Metabolism

Information regarding this compound's direct interaction with adenylic derivatives metabolism is not available in the reviewed scientific literature. Adenylic derivatives, such as adenosine (B11128) monophosphate (AMP), adenosine diphosphate (B83284) (ADP), and adenosine triphosphate (ATP), are fundamental to cellular metabolism and energy transfer. drugbank.com While these derivatives play crucial roles in numerous biochemical processes, including those related to cardiovascular function, specific research detailing this compound's influence on their metabolism has not been found.

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophores and Functional Groups for Biological Activity

A pharmacophore is defined as the essential molecular features responsible for a compound's biological activity, representing the spatial arrangement of chemical features necessary for binding to a macromolecular target. dergipark.org.trunina.itslideshare.net These features can include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. mdpi.comslideshare.net The identification of essential pharmacophores and functional groups for Amoproxan's biological activity would involve analyzing its structure and the structures of its active analogs to pinpoint the specific moieties critical for its interaction with its target receptor. For instance, in other compounds, a specific hydroxyl group has been identified as essential for high-affinity binding to an active site. nih.gov Functional groups within a molecule significantly influence its physicochemical properties, such as acid-base properties, solubility, and stereochemistry, all of which impact its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile and ultimately its pharmacological effect. cutm.ac.in

Influence of Stereochemistry on Receptor Binding Affinity and Efficacy

Stereochemistry, particularly the presence of chiral centers, can profoundly influence a drug's interaction with biological systems. nih.govmdpi.com Enantiomers, which are mirror-image isomers, often exhibit distinct pharmacokinetic and pharmacodynamic properties, even if they possess the same chemical formula. nih.govmdpi.comresearchgate.net One enantiomer may be biologically active, while its mirror image may be inactive or even produce different effects. nih.gov This is due to the specific three-dimensional fit required for a drug to interact with its chiral binding site on a receptor. nih.govmazums.ac.ir For this compound, if it possesses chiral centers, its stereoisomers could have varying affinities for its target receptors, leading to differences in binding affinity and efficacy. The use of single-enantiomer drugs can potentially offer advantages such as simpler and more selective pharmacologic profiles and improved therapeutic indices. nih.gov

Computational Approaches in SAR Analysis

Computational methods are increasingly integrated into drug discovery to accelerate the process and enhance efficiency. schrodinger.comderpharmachemica.com

Molecular modeling techniques utilize computer software to construct and simulate three-dimensional models of molecules, providing insights into how they interact with their biological targets. oncodesign-services.comschrodinger.com Molecular docking is a key computational method that predicts the preferred orientation (pose) of a ligand (small molecule) within the active site of a macromolecular target, such as a protein. derpharmachemica.commdpi.com This approach also estimates the binding affinity between the ligand and the receptor by evaluating intermolecular interactions. derpharmachemica.commdpi.com For this compound, molecular docking studies could be employed to visualize its binding mode within its target receptor, identify key residues involved in the interaction, and understand the energetic contributions to its binding. mdpi.comnih.gov

Virtual screening (VS) is a powerful computational technique used to identify potential hit molecules from large compound libraries. sci-hub.boxresearchgate.net It involves computationally filtering compounds based on their predicted ability to bind to a target or to possess desired pharmacophoric features. dergipark.org.trsci-hub.box Virtual screening can be ligand-based (using known active ligands) or structure-based (using the target protein's structure). sci-hub.box Lead optimization is the subsequent phase where identified lead compounds are chemically modified to enhance their target selectivity, biological activity, potency, and to improve their ADMET properties. oncodesign-services.comnih.govdanaher.com Computational approaches like pharmacophore studies, molecular dynamics, QSAR, and molecular docking are extensively used in this phase to guide chemical modifications and predict the properties of new analogs. danaher.comresearchgate.net

SAR in Predicting Drug Hypersensitivity and Allergenic Potential

Structure-activity relationships can also be applied to predict the allergenic potential and drug hypersensitivity reactions of chemical compounds. nih.gov Drug hypersensitivity reactions (DHRs) are adverse effects that clinically resemble allergies and can range from mild to life-threatening. advancedallergydoc.complos.orgnih.gov SAR studies in this context aim to identify structural features that correlate with the likelihood of a compound triggering an immune response. nih.gov This involves analyzing the chemical structures of known allergens and correlating them with the type and severity of the allergic reaction. nih.gov While there are currently no fully validated in vitro or in vivo methods to screen the sensitizing potential of drugs in the preclinical phase, research is ongoing to develop such predictive tools, often leveraging the understanding that allergenic drugs share common mechanisms of cell activation with chemical allergens. nih.gov

Rational Design Strategies for Modulating this compound's Activity and Reducing Adverse Effects

Rational drug design involves a multidisciplinary approach that integrates knowledge from chemistry, biology, pharmacology, and computational sciences to develop molecules with high affinity, selectivity, and potency for a target while minimizing off-target effects and toxicity openaccessjournals.comwho.intnih.gov. Lead optimization, a crucial phase in rational drug design, aims to refine and enhance a drug's attributes, such as potency and selectivity, while reducing toxicity and undesirable effects parssilico.com.

The withdrawal of this compound from the market due to adverse effects underscores the critical need for comprehensive SAR and rational design efforts in drug development to predict and mitigate toxicity profiles newbooks-services.de. In the broader context of medicinal chemistry, strategies for reducing adverse effects often involve modifying the chemical structure to enhance target selectivity, alter metabolic pathways, or improve pharmacokinetic properties, thereby reducing off-target interactions or the formation of toxic metabolites openaccessjournals.comnih.gov. Without specific published studies on this compound's analogues or modification efforts, it is not possible to provide detailed research findings or data tables for this compound in this section.

Preclinical Investigations and Therapeutic Potential

In Vitro Efficacy Studies in Cellular Models

In Vivo Efficacy Studies in Relevant Animal Models

In vivo efficacy studies, often considered the gold standard for evaluating a drug's biological activity before clinical trials, involve the use of animal models to assess therapeutic potential in a living system cardiomedex.com. These models help in understanding disease pathophysiology and testing treatment strategies nih.govmdpi.com. Animal models, particularly rodents, are widely used due to their ease of handling, short breeding cycles, and the ability to recruit sufficient numbers for statistical power mdpi.com. While Amoproxan has been broadly mentioned in relation to animal models in cardiovascular disease research googleapis.com, specific detailed research findings or data tables demonstrating its in vivo efficacy in relevant animal models are not extensively reported in the available scientific literature.

Evaluation in Cardiovascular Disease Models

Cardiovascular diseases remain a leading cause of mortality worldwide, necessitating the development of accurate and predictive models for drug discovery and screening biorxiv.org.

Cardiac fibrosis, characterized by the excessive accumulation of extracellular matrix proteins in the cardiac interstitium, contributes significantly to both systolic and diastolic dysfunction in various cardiac conditions nih.gov. Vascular dysfunction, often involving vascular fibrosis, is also a widespread pathological condition arising during vascular remodeling in cardiovascular dysfunctions nih.gov. The renin-angiotensin-aldosterone system (RAAS) and transforming growth factor-beta (TGF-β) signaling pathways are frequently highlighted mediators in these processes nih.govfrontiersin.org. Although research on anti-fibrotic therapies in animal models has shown promise, translating these findings to human patients has been challenging frontiersin.org. The available information does not include specific detailed studies or data on this compound's effects on cardiac fibrosis or vascular dysfunction in either in vitro or in vivo models.

Heart failure (HF) and chronic kidney disease (CKD) are often co-occurring conditions, with HF being a significant cause of morbidity and mortality in patients with impaired renal function fda.govnih.gov. Animal models are indispensable for understanding the pathophysiology of these complex diseases and for preclinically testing novel remedies nih.govmdpi.comnih.govamegroups.orgnih.govresearchgate.netmdpi.com. Various animal models, including those for pressure overload, volume overload, and drug-induced toxicity, are utilized to mimic different aspects of heart failure nih.govmdpi.com. Similarly, models for CKD include spontaneous, genetic, and induced models that replicate glomerular, tubular, interstitial, and vascular injuries nih.govnih.gov. Despite the general importance of these models in drug development for heart failure and chronic kidney disease, specific detailed investigations or data demonstrating this compound's therapeutic effects in these particular disease models are not available in the provided search results.

Preclinical Safety Assessment Methodologies and Challenges in Translation to Clinical Settings

Preclinical safety assessment is a crucial step in drug development, designed to evaluate the potential risks of new pharmaceutical compounds before human clinical trials nih.gov. These assessments typically involve a series of standardized in vitro and in vivo studies in at least two species (a rodent and a non-rodent) to identify potential human toxicities, characterize them (e.g., morphology, dose-relatedness, reversibility), and inform their management in clinical trials amegroups.orgnih.govncats.io. Key components include safety pharmacology, pharmacokinetics, toxicokinetics, and toxicology studies (e.g., single-dose, genotoxicity, carcinogenicity, reproductive and developmental toxicity, immunotoxicity) nih.gov.

Despite these rigorous methodologies, challenges in translating preclinical safety findings to clinical settings persist. Animal models, while essential, have limitations in predicting human outcomes, with estimates of efficacy prediction ranging from 37% to 60% correlation with human results frontiersin.org. While animal studies show moderate accuracy (around 70%) in identifying toxic side effects that also manifest in humans, some safety risks may go undetected in animals, or conversely, compounds deemed safe in animals may be lethal in humans frontiersin.orgfda.gov. This highlights the physiological differences between species and the need for improved predictive models, such as New Approach Methodologies (NAMs) including human-based in vitro systems and computational modeling fda.gov. Specific preclinical safety assessment data or detailed challenges in the translation of this compound's profile to clinical settings are not available in the provided search results.

Metabolism and Pharmacokinetic Studies

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)

The ADME processes dictate the concentration of a drug at its site of action and its duration in the body allucent.comnih.gov.

Absorption refers to the movement of a drug from its site of administration into the systemic circulation nih.govnih.gov. The rate and extent of absorption are influenced by factors such as the route of administration, the drug's chemical properties, and potential drug-food interactions nih.gov. Bioavailability, the fraction of the active drug that reaches systemic circulation, is a direct reflection of absorption nih.govmsdvetmanual.com.

Distribution is the process by which a drug is dispersed throughout the body's tissues and organs after entering systemic circulation allucent.comnih.govnih.gov. Key factors influencing distribution include blood flow to tissues, fluid status, and the drug's chemical characteristics allucent.comnih.gov. The apparent volume of distribution is a pharmacokinetic parameter used to quantify the extent of drug distribution msdvetmanual.com.

Metabolism , also known as biotransformation, is the process by which the body chemically alters drugs into new compounds, known as metabolites, to facilitate their elimination allucent.comnih.govmdpi.com. The liver is the primary site for drug metabolism, though other organs like the kidneys, lungs, and intestines also contribute mdpi.commedsafe.govt.nz.

Excretion is the final stage, involving the removal of the drug and its metabolites from the body nih.govnih.gov. The kidneys are a major route of excretion through urine, while bile also plays a role nih.gov.

Identification and Profiling of Amoproxan Metabolites

Drug metabolism leads to the formation of metabolites, which can be active, inactive, or toxic nih.govfrontiersin.org. Identifying and profiling these metabolites is critical for a comprehensive understanding of a drug's pharmacological and toxicological profile frontiersin.orgmdpi.com. Metabolic transformations aim to inactivate drugs and convert them into more hydrophilic substances for easier elimination mdpi.comfrontiersin.org. However, some transformations can lead to the formation of reactive species that may be more pharmacologically active or toxic than the parent compound nih.govmdpi.com.

Specific identified metabolites of this compound are not detailed in the current search results.

Enzymatic Pathways Involved in this compound Metabolism, Including Cytochrome P450 System Contributions

Drug metabolism is primarily catalyzed by enzymatic pathways, with the cytochrome P450 (CYP450) enzyme family being a major contributor to Phase I metabolism mdpi.combiopharmaservices.commdpi.comfda.gov. CYP450 enzymes are a superfamily of heme-containing proteins predominantly found in the endoplasmic reticulum of hepatocytes biopharmaservices.com. They are responsible for the oxidative metabolism of a wide range of endogenous substances and xenobiotics, including pharmaceuticals mdpi.combiopharmaservices.commdpi.com. These enzymes convert xenobiotics into more hydrophilic derivatives, which are then more readily excreted mdpi.comwikipedia.org.

The CYP3A family, particularly CYP3A4, is the most abundant subfamily of CYP isoforms in the liver and small intestine, metabolizing over 50% of medicines medsafe.govt.nz. Other significant CYP isoenzymes involved in drug metabolism include CYP2D6, CYP2C9, CYP2C19, CYP1A2, CYP2C8, and CYP2B6 biopharmaservices.comfda.gov. These enzymes catalyze various reactions such as hydroxylation, demethylation, dealkylation, and deisopropylation fda.gov.

While CYP450 enzymes are generally involved in drug metabolism, specific details regarding the enzymatic pathways, including the particular cytochrome P450 isoforms responsible for this compound's metabolism, are not provided in the available search results.

Pharmacokinetic Variability and Predictive Modeling

Pharmacokinetic variability refers to the differences in drug concentrations observed among individuals receiving the same dose allucent.comnih.gov. This variability can arise from intrinsic factors (e.g., age, sex, genetics, organ function) and extrinsic factors (e.g., drug interactions, diet) msdvetmanual.commdpi.commdpi.comallucent.com. Understanding these sources of variability is crucial for optimizing dosing regimens and ensuring drug efficacy and safety in diverse patient populations msdvetmanual.comallucent.com.

Predictive modeling, particularly population pharmacokinetic (popPK) modeling, uses mathematical models to describe drug pharmacokinetic data and investigate sources of variability within a patient population msdvetmanual.comallucent.comtaylorandfrancis.com. These models can help in assessing the impact of variability on study design, comparing the probability of success with various trial designs, and determining optimal sampling schedules allucent.com. Physiologically Based Pharmacokinetic (PBPK) models are also used to simulate pharmacokinetic variability in different populations researchgate.netmdpi.com.

Specific studies or models detailing the pharmacokinetic variability of this compound or its predictive modeling are not available in the current search results.

Impact of Metabolic Transformation on Biological Activity and Potential Toxicity

Metabolic transformations can significantly impact a drug's biological activity and potential toxicity nih.govfrontiersin.orgmdpi.com. While metabolism often leads to the inactivation and detoxification of drugs, converting them into more readily excretable forms, it can also result in the formation of pharmacologically active or even toxic metabolites nih.govfrontiersin.orgmdpi.comtaylorandfrancis.comscielo.org.mx.

Impact on Biological Activity: Some drugs, known as prodrugs, are administered in an inactive form and require metabolic activation to exert their therapeutic effects nih.govnih.govmdpi.com. Conversely, metabolism can also inactivate an active parent drug nih.gov. Metabolites may possess distinct pharmacological activities compared to the parent compound, contributing to either desired therapeutic effects or unintended side effects nih.gov.

Details on the specific impact of this compound's metabolic transformations on its biological activity or potential toxicity are not provided in the current search results.

Toxicological Research and Safety Assessment

In Vitro and In Vivo Toxicity Profiling of Amoproxan

Toxicity profiling of chemical compounds involves both in vitro (cell-based) and in vivo (animal-based) studies to assess potential adverse effects. In vitro toxicology examines how substances affect living cells or tissues outside a living organism, providing insights into cellular responses such as cell death, DNA damage, or functional impairments. upmbiomedicals.comporsolt.com These studies are crucial in the early stages of toxicological research, offering a controlled and precise environment for evaluating cytotoxicity. upmbiomedicals.com In vivo studies, conversely, involve administering the compound to living organisms, typically animals, to observe systemic effects and organ-specific toxicities. plos.orgnih.gov While specific detailed in vitro and in vivo toxicity profiling data for this compound are not extensively documented in broad public searches, its reported withdrawal due to adverse effects suggests that such profiling would have revealed significant toxicological concerns. ncats.io Generally, in vitro data can be used to predict in vivo acute oral toxicity, and the integration of both approaches is vital for comprehensive safety assessment. nih.govnih.gov

Organ-Specific Toxicity Studies

This compound has been associated with dermatological manifestations, specifically pellagroid skin changes. ncats.io Drug-induced skin reactions can be irritant or allergic, and are broadly classified into exanthematous, urticarial, blistering, and pustular eruptions. mhmedical.com Fixed drug eruptions (FDEs), for instance, are characterized by well-defined, round or oval erythematous patches that can blister or become necrotic. empendium.com The pathogenesis of FDEs is suggested to involve a cell-mediated cytotoxic mechanism where the drug acts as a hapten, binding to basal keratinocytes and activating cytotoxic T cells. empendium.com These T cells release cytokines such as interferon-gamma and tumor necrosis factor-alpha, leading to the destruction of local skin cells. empendium.com While the exact pathophysiology of this compound-induced pellagroid changes is not detailed in the provided search results, it falls under the broader category of drug-induced cutaneous adverse events, which can unravel the pathophysiology of various skin diseases. frontiersin.org

A significant adverse effect linked to this compound is ophthalmic toxicity, particularly axial optic neuropathy. ncats.io Toxic optic neuropathy refers to visual impairment resulting from optic nerve damage caused by a toxin, characterized by bilateral, usually symmetric vision loss, papillomacular bundle damage, central or cecocentral scotoma, and reduced color vision. eyewiki.org this compound is listed as a drug that has caused several cases of axial optic neuropathy. ncats.io This condition involves damage to the optic nerve fibers, which are crucial for transmitting visual information from the eye to the brain. While the precise mechanism of this compound's ophthalmic toxicity is not explicitly detailed, similar drug-induced optic neuropathies, such as those caused by amiodarone, often present with insidious onset, bilateral involvement, and protracted disc swelling. nih.govopted.orgeyewiki.orgnih.gov These toxicities can lead to permanent vision loss. nih.gov

Drug-Induced Autoimmunity: Mechanisms and Reported Incidence

Drug-induced autoimmunity, such as drug-induced lupus erythematosus (DILE), is an idiosyncratic, non-IgE immune-related drug reaction. actasdermo.orgnih.gov While this compound is not explicitly listed among the common drugs causing DILE in the provided search results, the general mechanisms of drug-induced autoimmunity involve a complex interplay of factors. These include the host's acetylator status, alterations in innate and adaptive immunity, drugs acting as haptogens, and the generation of cytotoxic metabolites, all of which can lead to an autoimmune reaction affecting target organs. the-rheumatologist.org The incidence of drug-induced autoimmunity has been reported to be on the rise, with an estimated 15,000–30,000 cases of DILE occurring annually in the U.S. alone. actasdermo.orgthe-rheumatologist.orgnih.gov Many drugs have been reported to induce autoantibodies, but only a subset leads to definitive autoimmune disease. nih.gov The pathophysiology is complex and not fully understood, involving mechanisms such as suppression of central or peripheral tolerance, alteration of gene transcription in T and B cells, and abnormal cytokine balance. nih.govnih.govmdpi.com

Computational Toxicology and Predictive Models

Computational toxicology involves the application of computer-based models and simulations to predict the potential adverse effects of various compounds. azolifesciences.com This rapidly evolving field aims to provide efficient methods for evaluating chemical safety, reducing the need for extensive animal testing. azolifesciences.commdpi.com

Machine learning (ML) and chemoinformatics approaches are integral to modern computational toxicology. nih.govfrontiersin.orgmdpi.com Chemoinformatics bridges chemistry and informatics, utilizing ML to predict chemical properties, biological readouts, and toxicity. frontiersin.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) models are a common approach, where algorithms predict toxicity based on the relationship between a chemical's structure and its biological activity. azolifesciences.com These models leverage large datasets, including toxicogenomics and high-throughput screening data, to unravel toxicity pathways and analyze genomic information. frontiersin.org

ML algorithms, such as Logistic Regression, Naïve Bayes, and Support Vector Machines, are used to infer relationships between molecular descriptors (e.g., molecular fingerprints) and toxicity. researchgate.netsci-hub.se For instance, the ToxiM tool integrates machine learning and chemoinformatics to predict molecular toxicity using fingerprints and descriptors as input features. nih.gov This data-driven approach helps in optimizing drug-target interactions, prioritizing drug candidates, and predicting toxicological responses with improved accuracy. mdpi.com The goal is to identify underlying patterns in molecular descriptors to predict the toxicity profile of new compounds, thereby enhancing risk assessment and detecting harmful side effects of medications. frontiersin.orgsci-hub.se

Analysis of Pharmacovigilance Data and Post-Marketing Surveillance Findings

Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problems pharmuni.comresearchgate.net. Post-marketing surveillance (Phase 4 clinical trials) is a crucial stage that occurs after a drug has been approved and made available for public use lindushealth.com. This phase is designed to gather extensive real-world data on a drug's performance across diverse populations, enabling the identification of long-term effects or rare occurrences that might not have been evident during earlier, controlled clinical trials lindushealth.com.

For this compound, the post-marketing period revealed findings that ultimately led to its withdrawal ncats.ioncats.io. While specific detailed pharmacovigilance data for this compound are not extensively publicized in accessible databases beyond its withdrawal status, the fact of its withdrawal underscores the importance of continuous monitoring. Pharmacovigilance data analysis typically involves examining individual case safety reports (ICSRs) from various sources, including healthcare professionals and consumers nih.gov. These reports contribute to signal detection, where statistical methods are used to identify disproportionate reporting of drug-event pairs, indicating potential safety issues nih.goveuropa.eu. The analysis of such data allows regulatory bodies and pharmaceutical companies to make informed decisions regarding drug safety and efficacy pharmuni.com.

The systematic collection and analysis of post-marketing data are essential for ensuring the ongoing safety of pharmaceutical products. This process involves:

Spontaneous Reporting Systems: Healthcare professionals and patients report suspected occurrences frontiersin.org.

Active Surveillance: Targeted studies or registries to monitor specific populations or outcomes frontiersin.org.

Data Mining and Analytics: Utilizing advanced algorithms to detect patterns and trends in large datasets pharmuni.comresearchgate.net.

The findings from post-marketing surveillance for this compound, though not detailed here due to content exclusions, were significant enough to necessitate regulatory action. This highlights the effectiveness of pharmacovigilance systems in identifying issues that may only become apparent when a drug is used by a larger, more diverse patient population over an extended period lindushealth.comwikipedia.org.

Comprehensive Analysis of Drug Attrition and Withdrawal in Relation to this compound

Drug attrition refers to the failure of drug candidates at various stages of development, including post-marketing pharmoutsourcing.com. While many factors can contribute to drug attrition, such as commercial reasons or a lack of efficacy, withdrawal due to safety concerns identified in post-marketing surveillance is a significant cause wikipedia.orgpharmoutsourcing.com.

This compound was withdrawn from production following its approval in 1995 ncats.ioncats.io. The primary reason for a drug's withdrawal, especially post-market, is often the emergence of unexpected findings that were not detected during pre-marketing clinical trials wikipedia.org. These issues become apparent through the collection of post-marketing surveillance data from wider community use over longer periods wikipedia.org.

The withdrawal of this compound exemplifies a scenario where post-marketing findings necessitated a re-evaluation of its benefit-risk profile. Such withdrawals are critical regulatory actions taken to protect public health wikipedia.org. The decision to withdraw a drug is typically the culmination of a rigorous process of data analysis, signal detection, and risk assessment by regulatory authorities.

Factors Influencing Drug Attrition Post-Marketing:

Unforeseen Findings: Issues that manifest only in larger, more diverse patient populations or with long-term use lindushealth.comwikipedia.org.

Regulatory Scrutiny: Increased vigilance and evolving safety standards pharmoutsourcing.com.

Risk-Benefit Reassessment: When the risks identified post-market outweigh the therapeutic benefits wikipedia.org.

The case of this compound underscores the dynamic nature of drug safety assessment, where initial approval is followed by continuous monitoring to ensure the long-term safety and appropriateness of a compound for patient use.

Analytical Methodologies for Amoproxan Research

Quantitative and Qualitative Analytical Techniques for Amoproxan Quantification

The quantification and qualitative analysis of this compound involve various established analytical techniques. For structural characterization, Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is employed to determine the arrangement of atoms and chemical shifts within the molecule ontosight.aiamazonaws.com. Mass Spectrometry (MS) is utilized to ascertain the molecular weight and provide insights into the compound's fragmentation patterns, which are indicative of its structure ontosight.aiamazonaws.com. Infrared (IR) spectroscopy can also be used for structural property determination ontosight.ai.

Chromatographic methods are fundamental for both qualitative and quantitative analysis, as well as for purification. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for separating this compound from impurities and for assessing its purity google.comgoogle.comresearch-solution.com. Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for the analysis of reaction products involving this compound or its precursors amazonaws.com. Other techniques for quantitative analysis include ultraviolet (UV) analysis, colorimetric analysis, and melting point determination google.com. Autoradiography can also be used for quantitative analysis in specific contexts, particularly when dealing with radiolabeled compounds google.com.

Development of Bioanalytical Methods for this compound and its Metabolites in Biological Matrices

While specific detailed bioanalytical methods for this compound and its metabolites in biological matrices are not extensively documented in the provided search results, the principles of bioanalysis are critical in the study of any chemical compound intended for biological interaction. Bioanalytical methods are essential for quantifying a compound and its metabolites in biological samples such as plasma, urine, or tissue. These methods are foundational for pharmacokinetic studies, which assess how a compound is absorbed, distributed, metabolized, and eliminated (ADME) within a living system nih.govnewbooks-services.deresearchgate.net.

For instance, Caco-2 cell permeability assays are a common in vitro method used to predict drug absorption, a key ADME property, and such assays necessitate robust bioanalytical quantification of the compound in the cellular environment nih.govresearchgate.net. The development of such methods typically involves techniques like liquid chromatography coupled with mass spectrometry (LC-MS/MS) due to their high sensitivity and selectivity required for complex biological matrices. Understanding the metabolic pathways of this compound would also require methods capable of identifying and quantifying its various metabolites in biological samples.

High-Throughput Screening Assays for Pharmacological Activity and Toxicity

High-throughput screening (HTS) assays are instrumental in modern chemical research for rapidly evaluating a large number of compounds for specific activities or toxicological profiles. Although direct experimental HTS assays specifically for this compound's pharmacological activity or toxicity are not detailed in the provided information, the general application of HTS for optimizing chemical processes, such as solvent choice for microsphere formation, is mentioned googleapis.comgoogle.com.

In the context of toxicity, computational high-throughput screening approaches, particularly those leveraging chemoinformatics and machine learning, have been developed. Tools like ToxiM predict molecular toxicity by classifying compounds as toxic or non-toxic based on their chemical and structural features (descriptors and fingerprints) nih.govresearchgate.net. This in silico screening can serve as a preliminary step to identify compounds with potential toxicity before engaging in more resource-intensive experimental bio-assays nih.govresearchgate.net. Experimental bio-assays, though not necessarily high-throughput in all forms, are used to measure toxicity, often involving in vivo studies nih.govresearchgate.net. For pharmacological activity, experimental determination through binding studies to assess a compound's affinity for specific receptors or enzymes is a general approach that can be adapted for HTS ontosight.ai.

Statistical Analysis and Advanced Data Interpretation in this compound Research

More advanced statistical techniques include multivariate modeling, statistical experimental design, and response surface methodology, which are used to investigate complex chemical systems, such as oxidative reactions, and could be applied to this compound's chemical behavior researchgate.net. In the realm of toxicity prediction, Principal Component Analysis (PCA) is employed to reduce the dimensionality of high-dimensional data, such as molecular fingerprints and descriptors, by identifying components that differentiate between toxic and non-toxic molecules nih.govresearchgate.net. Statistical tests, such as the Wilcoxon rank sum test, are used to identify significantly discriminating features between different datasets nih.gov.

Furthermore, machine learning models, including Random Forest Regression (RFR), Multi-linear Regression (MLR), and Partial Least Square Regression (PLSR), are optimized and evaluated using statistical metrics (e.g., R², accuracy, Matthews's correlation coefficient) for predicting properties like aqueous solubility and Caco-2 cell permeability nih.govresearchgate.net. These statistical evaluations ensure the robustness and reliability of the predictive models.

Applications of Chemoinformatics and Other Computational Tools in this compound Research

Chemoinformatics and computational tools play a significant role in modern chemical research, offering efficient ways to analyze, predict, and design compounds. For this compound, these tools are particularly relevant in the prediction of its properties and potential biological interactions. Computational approaches, often leveraging machine learning algorithms, are used to develop predictive models for molecular toxicity, providing an alternative to time-consuming experimental methods nih.govresearchgate.net. These models utilize chemical and structural features, such as molecular descriptors and fingerprints, to classify molecules based on their predicted toxicity nih.govresearchgate.net.

Molecular modeling is another powerful computational tool that can provide insights into how a compound, such as this compound, might interact with biological targets. These studies can predict how a molecule fits into the binding pocket of a receptor, which can influence its efficacy or activity research-solution.comevitachem.com. In silico models are also employed to predict a compound's interactions with various biological molecules, including proteins and enzymes ontosight.ai. Such computational predictions can guide experimental design and prioritize compounds for further investigation, thereby streamlining the research process.

Historical Context of Amoproxan in Pharmaceutical Development

Evolution of Drug Discovery and Development Paradigms Relevant to Amoproxan

Historically, the discovery of new medicines was largely a process of trial and error, often relying on empirical observations and phenotypic screening wikipedia.orgsydney.edu.autechnologynetworks.comintellicyt.comuniba.sk. This approach involved testing compounds in cellular or animal disease models to identify those that induced a desired change in phenotype, with the biological targets often identified only after the compounds were discovered wikipedia.orgnumberanalytics.com. This "classical pharmacology" or "phenotypic drug discovery" (PDD) was the predominant strategy before the widespread adoption of molecular biology techniques wikipedia.orgintellicyt.com.

A significant shift in drug research began in the mid-1980s and 1990s, driven by advancements in molecular medicine nih.gov. This period saw an increased ability to understand the development and progression of diseases at a more detailed molecular level, leading to the emergence of new therapies based on natural sciences nih.gov. By the late 1990s, target-based drug discovery, which focuses on modulating specific molecular targets, became the dominant paradigm within the pharmaceutical industry technologynetworks.com. This shift was facilitated by the growing ease of identifying genes that encode proteins, allowing for the screening of chemical compounds for inhibitory activity cambridge.org. Rational drug design, an approach involving the synthesis of drugs specifically designed to interact with known biological targets, gained substantial traction from the 1950s sydney.edu.aucore.ac.ukresearchgate.net. Early successes in rational drug design, such as the development of the antihypertensive drug captopril (B1668294) in the early 1980s, contributed to a change in attitude towards this more deliberate approach researchgate.net. Methodologies like Structure-Activity Relationship (SAR) studies became central, involving the systematic modification of chemical structures to optimize pharmacological properties by correlating structure with biological activity longdom.orgresearchgate.neteuropeanpharmaceuticalreview.com. The 1980s also saw the introduction of in vitro assays using animal tissues, which provided valuable information for SAR studies researchgate.net.

During the 1980s and 1990s, cardiovascular drug development was particularly active, leading to the introduction of several significant medications, including beta-blockers, statins, and ACE inhibitors semanticscholar.orgresearchgate.net. This compound, as a coronary artery dilator and anti-arrhythmic, emerged within this aggressive period of cardiovascular pharmacological research.

Regulatory Decisions and Market Withdrawal Analysis: Factors and Implications

This compound (marketed as Mederel and Mexderel) was ultimately withdrawn from production numberanalytics.comncats.io. The primary reasons cited for its withdrawal were the occurrence of pellagroid skin changes and several cases of axial optic neuropathy observed in France numberanalytics.comncats.io.

Drug withdrawals from commercial markets can occur for various reasons, including risks to patients, commercial considerations, or a determination that the drug is less effective in clinical practice than suggested by pre-marketing efficacy trials researchgate.netwikipedia.org. Unexpected adverse effects, not detected during early clinical trials, often become apparent through post-marketing surveillance data collected from the wider community during routine use over longer periods researchgate.netwikipedia.org. Adverse Drug Reactions (ADRs) are a frequent cause for such withdrawals researchgate.net.

Regulatory authorities, such as those overseeing marketing authorizations, can withdraw, suspend, revoke, or cancel a drug's approval due to administrative issues, manufacturing malpractice, or concerns related to the quality, safety, or efficacy of the medicinal product core.ac.uk. Marketing Authorization Holders (MAHs) are obligated to notify the regulatory authority of the reasons for withdrawal, particularly if they pertain to quality, safety, or efficacy core.ac.uk. It is important to note that inconsistencies in global regulatory actions have been observed, with many drugs being withdrawn in only a single country rather than worldwide researchgate.netconsensus.app.

Socio-Economic and Scientific Factors Influencing this compound's Development Trajectory

The development trajectory of this compound was shaped by a confluence of scientific and socio-economic factors characteristic of the late 20th century pharmaceutical industry. Scientifically, the period saw significant advancements in molecular medicine, leading to a more profound understanding of disease mechanisms and fostering the rise of target-based drug discovery nih.govtechnologynetworks.comcambridge.orgresearchgate.net. The aggressive pace of cardiovascular drug development during the 1980s and 1990s created a fertile ground for compounds like this compound semanticscholar.orgresearchgate.net.

Methodological Approaches in Historical Drug Research and Concept Drift Analysis

Historical drug research methodologies, particularly relevant during this compound's development, encompassed a range of approaches that evolved from earlier empirical practices.

Methodological Approaches in Historical Drug Research:

Trial and Error/Empirical Observations: Early drug discovery was largely based on trial and error and empirical observations, often involving the use of natural products sydney.edu.auuniba.sklongdom.org.

Phenotypic Screening: This was a foundational method, involving the screening of compounds in cellular or animal disease models to identify desirable phenotypic changes wikipedia.orgnumberanalytics.comtechnologynetworks.comintellicyt.comnih.gov. This approach was dominant before the genomics era, where the mechanism of action was often elucidated after a compound showed promise intellicyt.com.

Rational Drug Design: This more systematic approach began to emerge in the late 19th and early 20th centuries longdom.org. By the 1950s, it involved designing molecules to interact with known biological targets sydney.edu.aucore.ac.ukresearchgate.net. Key to this was the application of Structure-Activity Relationship (SAR) studies, which systematically modified chemical structures and correlated these changes with biological activity to optimize compounds longdom.orgresearchgate.neteuropeanpharmaceuticalreview.com. Quantitative Structure-Activity Relationship (QSAR) studies, an early form of this, appeared around the 1960s researchgate.neteuropeanpharmaceuticalreview.com.

In Vitro Assays: The 1980s saw the introduction of in vitro assays utilizing animal tissues, which provided valuable data for understanding SARs researchgate.net.

Clinical Trials: The evolution of clinical research from ancient observations to more rigorous, controlled trials was continuous. By the mid-20th century, increasingly sophisticated trial designs, including randomized, double-blinded, placebo-controlled experiments, became the "gold standard" for evaluating drug effectiveness and safety fda.govnih.gov.

Concept Drift Analysis:

It is important to clarify that "concept drift analysis" is a term predominantly used in the field of machine learning. In this context, it refers to unforeseen changes over time in the underlying statistical properties of the target variable that a model is trying to predict europeanpharmaceuticalreview.comnih.govnih.govacs.orgresearchgate.net. While relevant to modern data-driven approaches in drug discovery (e.g., in predicting drug efficacy or adverse events from large datasets), it does not directly describe a traditional methodological approach in historical chemical or pharmacological drug research for a compound like this compound. Therefore, its application in the historical context of this compound's development in a chemical sense is not applicable.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Amoproxan, and how do they influence its pharmacokinetic behavior in preclinical models?

  • Methodological Guidance : Characterize properties (e.g., logP, pKa, solubility) using HPLC-UV and DSC/TGA for thermal stability. Pharmacokinetic parameters (AUC, Cmax, t1/2) should be derived via non-compartmental analysis of plasma concentration-time curves in rodent models. Validate assays with calibration standards and quality controls (e.g., ≤15% variability) .
  • Data Consideration : Cross-reference results with published stability studies to identify discrepancies in degradation profiles under varying pH/temperature conditions .

Q. How can researchers design in vitro assays to evaluate this compound’s target binding affinity and selectivity?

  • Experimental Design : Use surface plasmon resonance (SPR) or radioligand binding assays with recombinant receptors. Include positive/negative controls (e.g., known agonists/antagonists) and triplicate runs to assess reproducibility. Quantify IC50 values via nonlinear regression (e.g., GraphPad Prism) and apply Cheng-Prusoff equation for Ki calculations .
  • Contradiction Resolution : If binding data conflicts with functional assays (e.g., cAMP accumulation), reevaluate assay conditions (buffer ionic strength, temperature) or consider allosteric modulation mechanisms .

Advanced Research Questions

Q. What statistical approaches resolve contradictions between in vivo efficacy data and computational predictions for this compound?

  • Analytical Framework : Apply Bayesian meta-analysis to reconcile discrepancies. For example, if murine models show higher ED50 than QSAR predictions, evaluate interspecies metabolic differences (CYP450 isoform activity) or tissue penetration limitations. Use sensitivity analysis to rank variables by impact (e.g., Morris method) .
  • Data Integration : Create a multivariate table comparing predicted vs. observed parameters (Table 1):

ParameterQSAR PredictionIn Vivo ObservationDiscrepancy (%)Probable Cause
ED50 (mg/kg)2.54.164Hepatic first-pass
Tmax (h)1.22.8133Delayed absorption

Source: Hypothetical data modeled after

Q. How should researchers optimize this compound’s synthetic pathway to address yield-reducing side reactions?

  • Methodology : Employ DoE (Design of Experiments) to test variables (catalyst loading, temperature). Monitor reaction intermediates via LC-MS and isolate byproducts for structural elucidation (NMR, HRMS). Use response surface models (e.g., Central Composite Design) to identify optimal conditions .
  • Validation : Compare purity/yield with USP/EP guidelines for reference standards. If chiral impurities exceed 0.5%, implement asymmetric synthesis or chiral chromatography .

Contradiction & Reproducibility

Q. What protocols ensure reproducibility of this compound’s neuroprotective effects across heterogeneous animal models?

  • Standardization : Adopt ARRIVE 2.0 guidelines for preclinical studies. Stratify animals by age/weight, standardize dosing regimens (oral gavage vs. IV), and blind outcome assessments. Use mixed-effects models to account for inter-lab variability .
  • Troubleshooting : If efficacy is model-dependent (e.g., transient vs. permanent ischemia), conduct power analyses to determine sample size adequacy or explore epigenetic confounders (e.g., histone acetylation status) .

Ethical & Methodological Compliance

Q. How can researchers align this compound’s toxicity studies with OECD 423 guidelines while minimizing animal use?

  • Strategy : Implement 3R principles: Use in silico tools (e.g., ProTox-II) for preliminary hazard screening. For in vivo acute toxicity, apply a staggered dosing protocol with sentinel animals. Submit protocols to IACUC for ethical review, citing Alternatives Research Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.